molecular formula C15H20N4O B7038036 2-methyl-3-[1-[(4-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-3-yl]oxypyridine

2-methyl-3-[1-[(4-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-3-yl]oxypyridine

Cat. No.: B7038036
M. Wt: 272.35 g/mol
InChI Key: UUMXPSOWUAOFCU-UHFFFAOYSA-N
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Description

2-methyl-3-[1-[(4-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-3-yl]oxypyridine is a complex organic compound that features a pyridine ring substituted with a pyrrolidine and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[1-[(4-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-3-yl]oxypyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the pyrrolidine ring, and finally, the coupling of these rings with the pyridine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Mechanism of Action

The mechanism of action of 2-methyl-3-[1-[(4-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-3-yl]oxypyridine involves its interaction with specific molecular targets in biological systems. The pyrazole and pyrrolidine rings can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific application and the biological system being studied.

Properties

IUPAC Name

2-methyl-3-[1-[(4-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-11-8-17-18-14(11)10-19-7-5-13(9-19)20-15-4-3-6-16-12(15)2/h3-4,6,8,13H,5,7,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMXPSOWUAOFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)CN2CCC(C2)OC3=C(N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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